1-Methyl-1H-indazol-3-amine
Overview
Description
1-Methyl-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures composed of a pyrazole ring fused to a benzene ring.
Mechanism of Action
Target of Action
1-Methyl-1H-indazol-3-amine is a derivative of indazole, a heterocyclic compound that has been shown to have significant antitumor activity . The primary targets of this compound are believed to be the Bcl2 family members and the p53/MDM2 pathway . These targets play a crucial role in regulating cell apoptosis and the cell cycle .
Mode of Action
The this compound structure is an effective hinge-binding fragment . In the case of Linifanib, a known tyrosine kinase inhibitor, it binds effectively with the hinge region of tyrosine kinase . This interaction with its targets leads to the inhibition of Bcl2 family members and the p53/MDM2 pathway, affecting apoptosis and the cell cycle in a concentration-dependent manner .
Biochemical Pathways
The compound’s interaction with its targets affects the apoptosis pathway and the cell cycle . By inhibiting Bcl2 family members and the p53/MDM2 pathway, it can induce apoptosis (programmed cell death) and disrupt the normal cell cycle . This can lead to the death of cancer cells and the inhibition of tumor growth .
Result of Action
This compound has shown promising inhibitory effects against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . For instance, one of the compounds exhibited a promising inhibitory effect against the K562 cell line with an IC50 (50% inhibition concentration) value of 5.15 µM . This compound also showed great selectivity for normal cells (HEK-293, IC50 = 33.2 µM) .
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-indazol-3-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the tyrosine kinase enzyme, where it acts as an effective hinge-binding fragment . This interaction is significant in the inhibition of tyrosine kinase activity, which is a critical pathway in cancer cell proliferation and survival. Additionally, this compound has been shown to interact with members of the Bcl2 family and the p53/MDM2 pathway, influencing apoptosis and cell cycle regulation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, such as those from lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2), this compound exhibits significant cytotoxicity . This compound induces apoptosis and affects the cell cycle, potentially through the inhibition of Bcl2 family members and the p53/MDM2 pathway . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its antitumor activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds effectively with the hinge region of tyrosine kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that are essential for cancer cell growth and survival. Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins . The compound’s ability to inhibit the p53/MDM2 pathway further enhances its antitumor properties by promoting apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under various conditions, allowing for sustained antitumor activity . Prolonged exposure to this compound may lead to changes in cellular responses, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant antitumor activity with minimal toxicity . At higher doses, this compound may cause adverse effects, including toxicity and damage to normal tissues . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves its conversion into active metabolites that retain its biological activity . These metabolic pathways influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing the therapeutic use of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its therapeutic efficacy. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, this compound accumulates in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues also affects its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of this compound in the nucleus, mitochondria, or other organelles influences its interactions with biomolecules and its overall biological activity . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazol-3-amine can be synthesized through various methods. One common approach involves the cyclocondensation reaction of substituted benzonitrile and substituted hydrazine using ceric ammonium nitrate as a catalyst in an ethanol-water mixture under ultrasound irradiation . Another method includes the palladium-catalyzed C-H amination reaction of aminohydrazones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly solvents and catalysts is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which exhibit a wide range of biological activities .
Scientific Research Applications
1-Methyl-1H-indazol-3-amine has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
1-Methyl-1H-indazol-3-amine can be compared with other similar compounds, such as:
- 1-Methyl-1H-indazole-4-acetic acid
- 1-Methyl-1H-indazole-4-propanoic acid
- 1-Methyl-3,5,6,7-tetrahydro-indazol-4-ylideneaminooxyacetic acid
These compounds share the indazole core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-methylindazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLGITXFVVEBLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484969 | |
Record name | 1-Methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60301-20-4 | |
Record name | 1-Methyl-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20484969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-1-methyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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